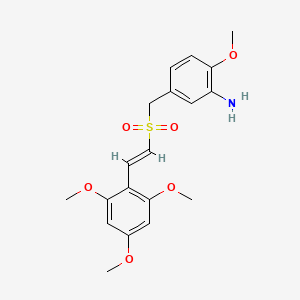

(E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11H,12,20H2,1-4H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTAVMCJCVADGZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-methoxyaniline with 2,4,6-trimethoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

One of the most significant applications of (E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline is in the field of oncology. Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, a related compound, ON01910.Na, has been studied extensively as a non-ATP competitive kinase inhibitor with multitargeted activity. It promotes mitotic arrest and apoptosis in cancer cells. Clinical trials have shown promising results against solid tumors and hematologic cancers, although challenges such as low oral bioavailability remain .

1.2 Mechanisms of Action

The mechanism by which this compound exerts its anticancer effects involves several cellular processes:

- Cell Cycle Arrest : It has been observed to induce G2/M arrest in cancer cells, leading to apoptosis.

- Tubulin Polymerization Inhibition : The compound interferes with tubulin polymerization, which is crucial for mitotic spindle assembly.

- DNA Damage Induction : It induces DNA damage and inhibits key regulatory proteins involved in cell cycle progression .

Material Science

2.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of sulfonyl groups enhances charge transport properties, which are critical for efficient device performance.

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Styryl Sulfone : The sulfonyl group is introduced through sulfonation reactions.

- Methylation : Methyl groups are added to the aromatic system to enhance solubility and stability.

- Final Coupling Reaction : The aniline derivative is coupled with the styryl sulfone to yield the final product.

3.2 Characterization Techniques

Characterization of the compound is essential for confirming its structure and purity:

- Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the molecular structure.

- Mass Spectrometry (MS) confirms molecular weight.

- Infrared Spectroscopy (IR) identifies functional groups present in the molecule.

Case Studies

Mechanism of Action

The mechanism of action of (E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Critical Structural Features and SAR Insights

Styryl Substitution Pattern :

- The 2,4,6-trimethoxy styryl group in ON-01500 is optimal for potency. Analogue 3f (2,3,4-trimethoxy) shows reduced activity (GI₅₀ ~5 µM vs. <0.1 µM for ON-01500), highlighting the importance of substitution symmetry .

- (Z)-Isomers : Compounds like AmCA-4 ((Z)-3,4,5-trimethoxy styryl) lack the sulfonyl group and exhibit uncharacterized activity, suggesting the sulfonylmethyl linker is critical for kinase binding .

Sulfonyl vs. Sulfinyl: Replacing the sulfonyl (SO₂) with sulfinyl (SO) in Compound 7 retains anti-proliferative activity (GI₅₀ ~0.1 µM) but enhances selectivity for cancer cells over normal fibroblasts (e.g., MRC-5) .

Amino Group Necessity: Nitro-substituted derivatives (3b-3d) are inactive, confirming the aniline’s amino group is essential for binding to kinase targets like Plk1 .

Piperazine and Ethylsulfonyl Analogues :

- 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline (CAS: 870692-97-0) replaces the styryl group with a piperazine sulfonamide. While this compound is pharmacologically relevant, its mechanism likely differs due to the absence of the styryl moiety .

- 5-(Ethylsulfonyl)-2-methoxyaniline () lacks the styryl component and is used as a synthetic intermediate, emphasizing the styrylsulfonyl group’s role in kinase inhibition .

Mechanistic Comparison with Kinase Inhibitors

- Rigosertib (ON-01910) : Derived from ON-01500, rigosertib inhibits Plk1, CDK1, and other kinases. Its sodium carboxylate group enhances solubility and bioavailability .

- Styryl-Benzyl-Sulfones : The styrylsulfonylmethyl scaffold in ON-01500 is distinct from sulfonamide-based kinase inhibitors (e.g., metsulfuron methyl), which target different enzymes .

Biological Activity

(E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline, also known by its CAS number 592542-50-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₉H₂₃N₁O₆S

- Molecular Weight : 393.45 g/mol

- Structure : The compound features a methoxy group and a sulfonylmethyl moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

-

Anticancer Activity :

- Studies have shown that related compounds can act as non-ATP competitive kinase inhibitors, promoting mitotic arrest and apoptosis in cancer cells. For instance, the compound ON01910.Na (a styryl benzylsulfone) has demonstrated significant efficacy against solid tumors and hematologic cancers by inducing cell cycle arrest and apoptosis through mechanisms involving DNA damage and inhibition of cyclin-dependent kinases (CDKs) .

- Cell Cycle Interference :

- Apoptotic Pathways :

In Vitro Studies

Several studies have assessed the in vitro effects of related compounds on various cancer cell lines:

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| TL-77 | HCT-116 | < 1 | Inhibition of tubulin polymerization |

| TL-77 | Other Tumor Lines | 3 to 10-fold greater than normal cells | Induction of DNA damage |

These findings indicate that this compound could potentially serve as an effective anticancer agent due to its selective toxicity towards cancer cells compared to normal cells.

Case Studies

Several case studies have documented the use of similar compounds in clinical settings:

- Phase I/II Trials : ON01910.Na has undergone extensive clinical trials demonstrating its ability to induce tumor regression in patients with solid tumors. The trials highlighted issues like low oral bioavailability but also pointed towards improved formulations that might enhance efficacy .

- Combination Therapies : There is ongoing research into combining these sulfonamide derivatives with other anticancer agents to enhance therapeutic outcomes and reduce side effects.

Q & A

Basic Question

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of methoxy and sulfonyl groups.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., m/z 368.1109 [M+Na]⁺) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and UV detection at 254 nm.

- X-ray crystallography : Resolves stereochemistry of the (E)-styryl configuration .

How is the compound optimized for improved pharmacokinetic properties?

Advanced Question

Prodrug strategies are employed to enhance solubility and bioavailability. For example:

- Rigosertib (ON-01910) : The sodium salt derivative improves aqueous solubility for intravenous administration.

- Structural modifications :

- Sulfinyl replacement : Reduces metabolic degradation while retaining activity.

- PEGylation : Enhances plasma half-life in preclinical models .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Question

Key challenges include:

- Low yields in hydrolysis steps : Optimizing NaOH concentration and reaction time to minimize side products.

- Purification complexity : Scaling column chromatography requires switching to recrystallization or flash chromatography.

- Storage stability : The compound degrades at room temperature; lyophilization or storage at -20°C in amber vials is recommended .

How do researchers validate target engagement in cellular models?

Advanced Question

- Western blotting : Detects reduced phosphorylation of Plk1 substrates (e.g., Cdc25C).

- Cellular thermal shift assay (CETSA) : Confirms compound binding to Plk1 by measuring thermal stabilization.

- CRISPR knockout : Plk1-knockout cells show resistance to compound-induced cytotoxicity .

What computational methods support SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.